1-({1-[2-(2,4-Difluorophenyl)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione
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Overview
Description
The compound is a complex organic molecule that contains a pyrrolidine-2,5-dione ring, an azetidine ring, and a 2,4-difluorophenyl group . Pyrrolidine-2,5-dione is a five-membered nitrogen heterocycle used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
While specific synthesis methods for this compound were not found, pyrrolidine-2,5-diones can be synthesized via cyclocondensations of dicarboxylic acids with properly substituted amines .Molecular Structure Analysis
The pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists. The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Scientific Research Applications
Synthesis and Biological Evaluation
- Azetidinones have been synthesized and evaluated for their potential as antidepressant and nootropic agents. Compounds with a 2,5-dimethoxy substitution on the aryl ring showed the highest antidepressant activity, while those with a para nitro substitution exhibited significant nootropic activity, highlighting the central nervous system (CNS) activity potential of the azetidinone skeleton (Thomas et al., 2016).
Chemical Properties and Synthesis Methods
- A computational study on a Mannich base related to pyrrolidine-2,5-dione revealed insights into its equilibrium geometry, vibrational spectra, and electronic structure. The study confirmed its antioxidant activity and provided detailed thermodynamic properties (Boobalan et al., 2014).
- Research into the synthesis of functionalized spirooxindole pyrrolidine derivatives demonstrated their significant antibacterial, antifungal, antimalarial, and antitubercular activities. This underscores the therapeutic potential of pyrrolidine derivatives in treating various infections (Haddad et al., 2015).
Antimicrobial and Antitubercular Activities
- Novel pyrimidine-azitidinone analogues have been synthesized and tested for their antioxidant, in vitro antimicrobial, and antitubercular activities. These compounds showed promising antibacterial and antituberculosis potential, pointing towards their utility in developing new antibacterial and antituberculosis agents (Chandrashekaraiah et al., 2014).
Future Directions
Properties
IUPAC Name |
1-[[1-[2-(2,4-difluorophenyl)acetyl]azetidin-3-yl]methyl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F2N2O3/c17-12-2-1-11(13(18)6-12)5-16(23)19-7-10(8-19)9-20-14(21)3-4-15(20)22/h1-2,6,10H,3-5,7-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDCQWMATSQUZNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC2CN(C2)C(=O)CC3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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